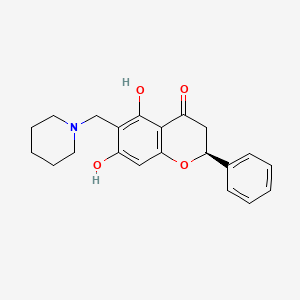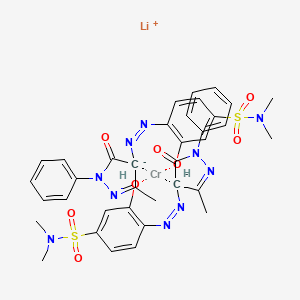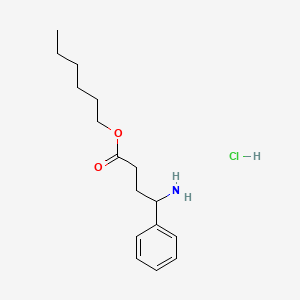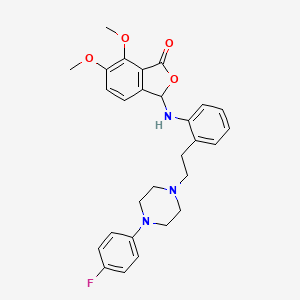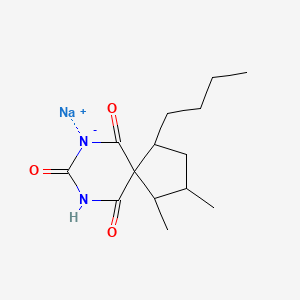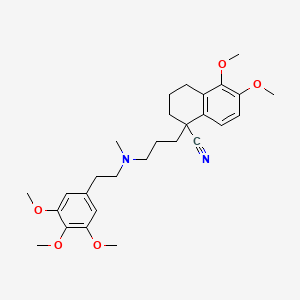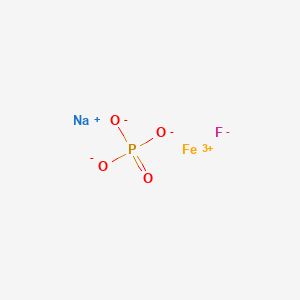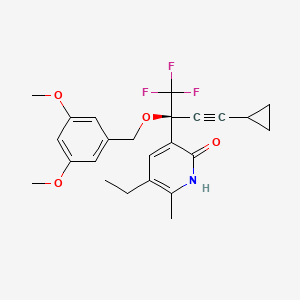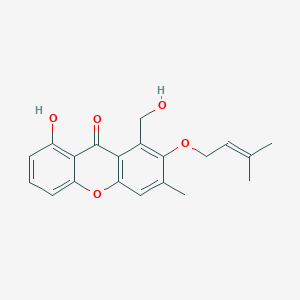
5Plg485A5R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of pregnane, a steroid nucleus, and has significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5Plg485A5R involves multiple steps, starting from the basic steroid nucleus. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to ketones.
Lactonization: Formation of the lactone ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound .
Scientific Research Applications
Chemistry: : 5Plg485A5R is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: : It is studied for its role in various biological pathways and its potential as a biochemical marker.
Medicine: : The compound has potential therapeutic applications, particularly in the development of steroid-based drugs.
Industry: : It is used in the production of various steroidal products and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism by which 5Plg485A5R exerts its effects involves binding to specific molecular targets, such as steroid receptors. This binding initiates a cascade of biochemical events, modulating gene expression and influencing various physiological processes. The pathways involved include steroid hormone signaling and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
7.alpha.,17.alpha.-7-hydroxy-3-oxo-pregna-4,9(11)-diene-21-carboxylic acid: .
Pregna-4,9(11)-diene-21-carboxylic acid derivatives: .
Uniqueness: : 5Plg485A5R is unique due to its specific hydroxylation and lactonization pattern, which imparts distinct biological and chemical properties compared to other similar steroidal compounds .
Properties
CAS No. |
610785-41-6 |
|---|---|
Molecular Formula |
C27H32O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(7R,8R,10S,13S,14S,17R)-10,13-dimethyl-7-[(E)-4-oxopent-2-enoyl]spiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C27H32O5/c1-16(28)4-5-22(30)19-15-17-14-18(29)6-10-25(17,2)20-7-11-26(3)21(24(19)20)8-12-27(26)13-9-23(31)32-27/h4-5,7,14,19,21,24H,6,8-13,15H2,1-3H3/b5-4+/t19-,21-,24+,25-,26-,27+/m0/s1 |
InChI Key |
QNICZTZDEXXWHU-QOVXQEARSA-N |
Isomeric SMILES |
CC(=O)/C=C/C(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C3=CC[C@]4([C@H]([C@H]13)CC[C@@]45CCC(=O)O5)C)C |
Canonical SMILES |
CC(=O)C=CC(=O)C1CC2=CC(=O)CCC2(C3=CCC4(C(C13)CCC45CCC(=O)O5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



